molecular formula C16H13F2NO3 B6410393 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid CAS No. 1261917-02-5

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid

Cat. No.: B6410393
CAS No.: 1261917-02-5
M. Wt: 305.28 g/mol
InChI Key: KMCKPDUSGWZQMW-UHFFFAOYSA-N
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Description

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid is a chemical compound with the molecular formula C16H13F2NO3 and a molecular weight of 305.28 g/mol . This compound is characterized by the presence of fluorine atoms and an ethylcarbamoyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-[4-(ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c1-2-19-15(20)12-5-3-9(7-14(12)18)11-6-4-10(17)8-13(11)16(21)22/h3-8H,2H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCKPDUSGWZQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691911
Record name 4'-(Ethylcarbamoyl)-3',4-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-02-5
Record name 4'-(Ethylcarbamoyl)-3',4-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3-fluoroaniline with ethyl isocyanate to form the ethylcarbamoyl derivative. This intermediate is then subjected to further reactions, including fluorination and carboxylation, to yield the final product .

Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylcarbamoyl group and fluorine atoms play a crucial role in binding to these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid can be compared with other fluorinated benzoic acids and carbamoyl derivatives. Similar compounds include:

  • 2-[4-(Methylcarbamoyl)-3-fluorophenyl]-5-fluorobenzoic acid
  • 2-[4-(Ethylcarbamoyl)-3-chlorophenyl]-5-fluorobenzoic acid

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of different functional groups can alter the compound’s reactivity, solubility, and interaction with molecular targets .

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